3-[2-(4-CHLOROPHENYL)ETHYL]-4,5-BIS(4-METHOXYPHENYL)-2,3-DIHYDRO-1,3-OXAZOL-2-ONE
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Overview
Description
3-[2-(4-CHLOROPHENYL)ETHYL]-4,5-BIS(4-METHOXYPHENYL)-2,3-DIHYDRO-1,3-OXAZOL-2-ONE is a complex organic compound that belongs to the class of oxazole derivatives. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of a chlorophenyl group, two methoxyphenyl groups, and an oxazole ring, making it a molecule of interest in various fields of scientific research.
Preparation Methods
The synthesis of 3-[2-(4-CHLOROPHENYL)ETHYL]-4,5-BIS(4-METHOXYPHENYL)-2,3-DIHYDRO-1,3-OXAZOL-2-ONE involves several steps. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction between 4-chlorophenyl ethyl ketone and 4-methoxybenzaldehyde in the presence of a base can lead to the formation of the desired oxazole derivative. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and efficiency .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
3-[2-(4-CHLOROPHENYL)ETHYL]-4,5-BIS(4-METHOXYPHENYL)-2,3-DIHYDRO-1,3-OXAZOL-2-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-[2-(4-CHLOROPHENYL)ETHYL]-4,5-BIS(4-METHOXYPHENYL)-2,3-DIHYDRO-1,3-OXAZOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
When compared to other oxazole derivatives, 3-[2-(4-CHLOROPHENYL)ETHYL]-4,5-BIS(4-METHOXYPHENYL)-2,3-DIHYDRO-1,3-OXAZOL-2-ONE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Similar compounds include:
4,5-Diphenyl-2-oxazolone: Lacks the chlorophenyl and methoxy groups, resulting in different reactivity and biological activity.
2-(4-Chlorophenyl)-4,5-diphenyl-1,3-oxazole: Similar structure but lacks the methoxy groups, affecting its chemical behavior and applications.
Properties
IUPAC Name |
3-[2-(4-chlorophenyl)ethyl]-4,5-bis(4-methoxyphenyl)-1,3-oxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClNO4/c1-29-21-11-5-18(6-12-21)23-24(19-7-13-22(30-2)14-8-19)31-25(28)27(23)16-15-17-3-9-20(26)10-4-17/h3-14H,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVIOPNLRCBRYHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(OC(=O)N2CCC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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